molecular formula C8H17NO3Si B1619559 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 2097-16-7

5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane

Cat. No.: B1619559
CAS No.: 2097-16-7
M. Wt: 203.31 g/mol
InChI Key: BJMVMCLSNWRFSD-UHFFFAOYSA-N
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Description

5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: is a member of the silatrane family, which are tricyclic organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with ethylating agents. The reaction conditions often include the use of solvents such as xylene and mild heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of siloxane derivatives.

    Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly for the preparation of other silatrane derivatives. Its unique structure allows for selective reactions that are valuable in synthetic chemistry .

Biology and Medicine: Silatranes, including 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane, have shown potential biological activity. They are being investigated for their antitumor properties and other therapeutic applications .

Industry: In the industrial sector, this compound can be used in the development of new materials, particularly those that require the incorporation of silicon atoms for enhanced properties such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its potential biological activity .

Comparison with Similar Compounds

  • 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
  • 1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
  • 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Comparison: 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[33Compared to other similar compounds, it may exhibit different biological activities and chemical reactivities, making it a valuable compound for specific applications .

Properties

CAS No.

2097-16-7

Molecular Formula

C8H17NO3Si

Molecular Weight

203.31 g/mol

IUPAC Name

1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H17NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2-8H2,1H3

InChI Key

BJMVMCLSNWRFSD-UHFFFAOYSA-N

SMILES

CC[Si]12OCCN(CCO1)CCO2

Canonical SMILES

CC[Si]12OCCN(CCO1)CCO2

Key on ui other cas no.

2097-16-7

Origin of Product

United States

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